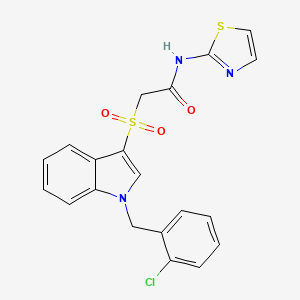

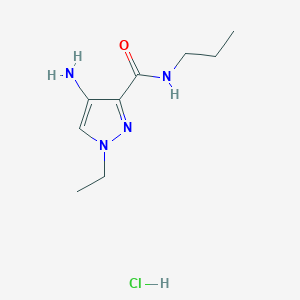

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. It is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create antimicrobial agents. This involved synthesizing various derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, by reacting N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with different reagents. These compounds were tested for their antibacterial and antifungal activities, showing promising results in in vitro evaluations (Darwish et al., 2014).

Synthesis, Characterization, and Pharmacological Evaluation

Another study designed and synthesized a new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, focusing on their antibacterial and anti-enzymatic potential. The compounds were characterized using various spectral analytical techniques and evaluated for their antibacterial properties against gram-negative and gram-positive bacteria. The study also explored their enzyme inhibition potential and cytotoxic behavior, providing insights into their pharmacological properties (Nafeesa et al., 2017).

Intramolecular Diels-Alder Reactions for Sulfonamide Synthesis

Research into the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions was conducted. This involved creating substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides. The study not only explored the synthetic routes but also analyzed the stereochemical outcomes, contributing to the development of potential histamine H3 receptor antagonists (Greig et al., 2001).

Structural Activity Relationships of PI3K/mTOR Inhibitors

A detailed investigation into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors was carried out. The study aimed to improve metabolic stability by exploring various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, which led to the discovery of compounds with similar in vitro potency and in vivo efficacy, but with reduced metabolic deacetylation (Stec et al., 2011).

Properties

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3S2/c21-16-7-3-1-5-14(16)11-24-12-18(15-6-2-4-8-17(15)24)29(26,27)13-19(25)23-20-22-9-10-28-20/h1-10,12H,11,13H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTBEWMICWYKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=NC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2984299.png)

![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine](/img/structure/B2984303.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984310.png)

![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2984311.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)

![(2S)-2-[(2-chloro-4-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2984322.png)